Ethyl [formyl(1-phenylethyl)amino]acetate
Description
Significance as a Synthetic Intermediate and Chiral Building Block
The importance of Ethyl [formyl(1-phenylethyl)amino]acetate in chemical research is primarily linked to its function as a specialized synthetic intermediate and a chiral building block. smolecule.com Chiral building blocks are essential components in modern drug discovery and development, as the biological activity of a pharmaceutical agent is often dependent on its specific three-dimensional structure. enamine.net The demand for enantiomerically pure compounds has driven the development and use of molecules like this compound, which carry a predefined stereocenter.
Its structure contains several functional handles—an ester, an amide (formyl group), and a chiral secondary amine—that can be selectively manipulated. The ethyl ester can be hydrolyzed to a carboxylic acid or transformed into other functional groups, while the formyl group can serve as a protecting group for the amine or participate in further reactions. This multifunctionality allows it to be incorporated into a wide range of synthetic pathways. As an intermediate, it serves as a foundational piece for the synthesis of more elaborate molecules, including peptidomimetics, heterocyclic compounds, and other biologically active agents. smolecule.com The integration of the chiral 1-phenylethyl group establishes a key stereocenter early in a synthetic sequence, a strategy that is often more efficient than resolving stereoisomers at a later stage.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 3327-72-8 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | ethyl 2-[formyl(1-phenylethyl)amino]acetate |
Context of the Phenylethylamine Moiety in Asymmetric Synthesis
The 1-phenylethylamine (B125046) (α-PEA) moiety within this compound is considered a "privileged" chiral auxiliary and inducer in the field of asymmetric synthesis. nih.gov Asymmetric synthesis is a critical area of chemistry focused on the selective creation of one stereoisomer over another. tandfonline.com The α-PEA framework is widely exploited for this purpose because it is commercially available in both (R) and (S) enantiomeric forms, is relatively inexpensive, and can be reliably used to control the stereochemical outcome of a reaction. nih.gov
In practice, the chiral α-PEA group is attached to a prochiral substrate to form a diastereomeric intermediate. The steric bulk and electronic properties of the phenyl group then direct the approach of incoming reagents from a specific face, leading to the preferential formation of one diastereomer. After the desired stereocenter has been created, the α-PEA auxiliary can often be cleaved under specific conditions, yielding the enantiomerically enriched target molecule. This strategy has been successfully applied to a vast number of chemical transformations, including aldol (B89426) reactions, alkylations, and the synthesis of chiral β-lactams and amino alcohols. nih.govtandfonline.commdpi.com The widespread success and predictability of α-PEA have cemented its status as one of the most valuable tools for constructing chiral molecules for medicinal and materials science applications. nih.gov
Overview of Stereoisomeric Forms (R and S enantiomers)
Due to the presence of a stereogenic center at the benzylic carbon of the 1-phenylethyl group, this compound exists as a pair of enantiomers: (R)-Ethyl [formyl(1-phenylethyl)amino]acetate and (S)-Ethyl [formyl(1-phenylethyl)amino]acetate. Enantiomers are non-superimposable mirror images of each other and, while they share the same physical properties such as melting point and boiling point, they differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules.
The absolute configuration, designated as 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left), is determined by the Cahn-Ingold-Prelog priority rules. The availability of both enantiomers is crucial for synthetic chemistry. For instance, the synthesis of a specific biologically active compound may exclusively require the (R)-enantiomer as a starting material to achieve the desired final stereochemistry. In other cases, both enantiomers might be used to synthesize the corresponding enantiomers of a target molecule, which can then be tested to determine which one possesses the desired therapeutic effect and which might be inactive or cause adverse effects. mdpi.com The ability to access both (R) and (S) forms of this building block provides chemists with significant flexibility in designing asymmetric synthetic routes.
Table 2: Stereoisomers of this compound
| Enantiomer | Name | Description |
|---|---|---|
| (R)-enantiomer | (R)-Ethyl [formyl(1-phenylethyl)amino]acetate | One of the two enantiomeric forms, with the stereocenter in the R configuration. |
| (S)-enantiomer | (S)-Ethyl [formyl(1-phenylethyl)amino]acetate | The mirror image of the R-enantiomer, with the stereocenter in the S configuration. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (R)-Ethyl [formyl(1-phenylethyl)amino]acetate |
| (S)-Ethyl [formyl(1-phenylethyl)amino]acetate |
| Glycine (B1666218) ethyl ester |
| 1-phenylethylamine (α-PEA) |
| (R)-(+)-1-phenylethylamine |
| ethyl bromoacetate (B1195939) |
| N-formyl-1-phenylethylamine |
Structure
3D Structure
Properties
CAS No. |
3327-72-8 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 2-[formyl(1-phenylethyl)amino]acetate |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(16)9-14(10-15)11(2)12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3 |
InChI Key |
WFDXDCVMMSACQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C=O)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl Formyl 1 Phenylethyl Amino Acetate and Its Structural Analogs
Established Synthetic Pathways for the Compound
The formation of the target compound relies on robust and predictable reaction pathways, primarily centered on the reactivity of amines and alkyl halides.
The principal method for synthesizing the carbon-nitrogen backbone of Ethyl [formyl(1-phenylethyl)amino]acetate involves a nucleophilic substitution reaction. One common pathway is the reaction between N-formyl-1-phenylethylamine and an ethyl haloacetate, such as ethyl bromoacetate (B1195939). In this SN2 reaction, the nitrogen atom of the N-formylated amine acts as the nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate and displacing the bromide leaving group.
An alternative, two-step approach involves first reacting 1-phenylethylamine (B125046) with ethyl bromoacetate to form the intermediate, Ethyl [(1-phenylethyl)amino]acetate. wiley-vch.deachemblock.com This secondary amine is then subjected to a formylation reaction to yield the final product. The initial step is also a nucleophilic substitution, where the primary amine attacks the ethyl bromoacetate. wiley-vch.de
Base catalysis is crucial for the successful synthesis via nucleophilic substitution, particularly when starting with the amine salt or when the amine itself is not sufficiently nucleophilic. The base, such as potassium carbonate or sodium hydride, serves to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbon center.
The choice of solvent is also a critical factor that influences the reaction rate and yield. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the anionic nucleophile relatively free and highly reactive.
| Parameter | Examples | Role in the Reaction |
|---|---|---|
| Bases | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Deprotonates the amine, increasing its nucleophilicity. |
| Solvents | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Provides a medium for the reaction; polar aprotic solvents stabilize charge separation in the transition state. |
Mechanistic Studies of Formation Reactions
While specific mechanistic studies on this compound are not extensively documented, the mechanisms can be inferred from extensive research on analogous formylation and amidation reactions.
The formation of amides from esters, a reaction analogous to the final step of one synthetic route, typically proceeds through a nucleophilic acyl substitution mechanism. The amine nucleophile attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. masterorganicchemistry.com The subsequent collapse of this intermediate results in the expulsion of an alkoxide leaving group, forming the more stable amide bond. masterorganicchemistry.com
N-formylation of amines and amino acid esters can be achieved with various reagents, each with a distinct mechanism. nih.gov For instance, when using formic acid, a catalyst is often required to activate the acid. nih.gov In reactions involving CO₂ and hydrosilanes, a key step is the reduction of CO₂ to a formoxysilane intermediate, which then reacts with the amine. researchgate.net The mechanism involves the formation of a five-membered hypervalent silicon species, which can be either an intermediate or a transition state. acs.org
| Formylating Agent | Substrate | Conditions/Catalyst |
|---|---|---|
| Formic Acid | Primary and Secondary Amines | Heating, sometimes with catalysts like DCC or CDMT. nih.gov |
| Triethyl Orthoformate | Primary Amines | Water, no catalyst needed for some substrates. nih.gov |
| Cyanomethylformate | Amino Acid Esters | Generally mild conditions, preserves optical purity. nih.gov |
| Carbon Dioxide/Hydrosilane | Amines | Catalysts such as N-heterocyclic carbenes (NHCs) or fluoride (B91410) ions. acs.org |
For N-formylation reactions, the intermediates can be more complex. In electrochemical N-formylation, a hemiaminal intermediate has been identified, along with a novel pathway involving an isocyanide intermediate which subsequently hydrates to the formamide. acs.org In reactions catalyzed by N-heterocyclic carbenes (NHCs) with CO₂, the mechanism involves the activation of a hydrosilane reductant by a carbamate (B1207046) intermediate, leading to the formation of a silylformate intermediate that then reacts with the amine. researchgate.net DFT calculations have been used to propose transition states for these processes, often involving five-membered rings in the case of silane-mediated reactions. acs.org
Asymmetric Synthesis Approaches Utilizing the Chiral 1-Phenylethyl Moiety
The 1-phenylethyl group in the target molecule contains a stereocenter, making this compound a chiral compound. This chirality can be leveraged in asymmetric synthesis. 1-Phenylethylamine is a widely used chiral auxiliary, a compound that can be temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. nih.gov
Chiral Auxiliary Strategies
Chiral auxiliary-based methods are a powerful approach for the asymmetric synthesis of α-amino acids. acs.org This strategy involves temporarily incorporating a chiral molecule (the auxiliary) to guide the stereochemical outcome of a reaction, after which it is removed to yield the desired enantiomerically enriched product.
In the context of this compound, the (1-phenylethyl) group can itself function as an endogenous chiral auxiliary. Once enantiomerically pure (R)- or (S)-1-phenylethylamine is reacted with an achiral glycine (B1666218) equivalent, such as ethyl bromoacetate, the existing stereocenter on the phenylethyl moiety can influence the stereoselectivity of subsequent reactions at the α-carbon. wiley-vch.de
Alternatively, external chiral auxiliaries are widely employed. A well-known example is the Schöllkopf method, which uses bis-lactim ethers derived from the cyclization of a chiral amino acid (like valine or tert-leucine) with glycine. biosynth.com The glycine unit within this rigid heterocyclic system can be deprotonated to form a chiral enolate, which then reacts with electrophiles diastereoselectively. Subsequent acidic hydrolysis cleaves the auxiliary, yielding the new, enantiomerically pure α-amino acid. biosynth.com Other auxiliaries, such as those derived from amino alcohols (e.g., Evans' oxazolidinones) or proline, have also proven effective in guiding the asymmetric synthesis of amino acid derivatives. researchgate.nettcichemicals.com
| Auxiliary Type | Description | Key Reaction | Reference |
|---|---|---|---|
| Endogenous Auxiliary (e.g., 1-phenylethylamine) | The chiral precursor is part of the final molecule's backbone, directing stereoselection. | Alkylation of the N-(1-phenylethyl)glycine ester enolate. | wiley-vch.de |
| Schöllkopf Auxiliary (Bis-lactim ethers) | Cyclic auxiliary derived from valine or other amino acids, creating a rigid chiral environment. | Diastereoselective alkylation of the glycine-derived enolate. | biosynth.com |
| Evans' Oxazolidinones | Auxiliaries derived from chiral β-amino alcohols, used for asymmetric alkylations. | Asymmetric alkylation of N-acyloxazolidinones. | researchgate.net |
| Proline-based Auxiliaries | Utilizes the rigid structure of proline to control stereochemistry in reactions like Diels-Alder or alkylations. | Diastereoselective addition to imines or enamines. | researchgate.nettcichemicals.com |
Diastereoselective and Enantioselective Synthesis of Related Structures
Achieving high levels of diastereoselectivity and enantioselectivity is a central goal in the synthesis of complex molecules like amino acid derivatives. acs.org Enantioselective synthesis aims to produce a single enantiomer from an achiral precursor, often using a chiral catalyst, while diastereoselective synthesis creates a specific diastereomer when a new stereocenter is formed in a molecule that already contains one. libretexts.orgnih.gov
Catalytic asymmetric hydrogenation is a prominent enantioselective method. For instance, the hydrogenation of an achiral enamido acid precursor using a chiral rhodium catalyst can produce α-amino acids with very high enantiomeric purity. libretexts.org Similarly, organocatalytic methods, such as phase-transfer catalysis, have been developed for the enantioselective 1,6-conjugate addition of glycine derivatives to para-quinone methides, yielding unnatural β,β-diaryl-α-amino acid esters with good to high yields and enantioselectivities. acs.org
When a chiral precursor is used, such as (R)-1-phenylethylamine, subsequent reactions are designed to be diastereoselective. The existing chiral center creates a biased environment that favors the formation of one diastereomer over the other. For example, the alkylation of an enolate derived from an N-((R)-1-phenylethyl)glycine ester would proceed through a sterically favored transition state, leading to a major diastereomer. mdpi.com Highly diastereoselective and enantioselective methods for synthesizing related structures like α-hydroxy β-amino acid derivatives have also been achieved through Lewis base-catalyzed hydrosilylation of α-acetoxy β-enamino esters. nih.gov
Preparation of Enantiomerically Pure Precursors
The synthesis of an optically pure final product often depends on the availability of enantiomerically pure starting materials. libretexts.org For this compound, the key chiral precursor is 1-phenylethylamine. Synthesizing this amine or other α-amino acid precursors in an enantiomerically pure form can be achieved through several methods.
One common approach is the resolution of a racemic mixture. nih.govlibretexts.org This involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by physical methods like fractional crystallization. After separation, the pure enantiomer of the amine is recovered.
A more direct approach is enantioselective synthesis, which avoids the formation of a racemic mixture altogether. libretexts.org For example, α-keto acids can undergo reductive amination in the presence of a chiral catalyst to yield a specific enantiomer of the α-amino acid. libretexts.org Additionally, enzymatic methods can be employed, which take advantage of the high stereospecificity of enzymes to either selectively produce one enantiomer or resolve a racemic mixture. nih.gov A coupled enzyme system can, for instance, use a D-amino acid oxidase (DAAO) to convert the D-form of a racemic amino acid into its α-keto acid, which is then stereospecifically transaminated by a transaminase (AT) to produce the pure L-form. nih.gov
Derivatization and Transformation Reactions
This compound serves as a versatile intermediate that can undergo various chemical transformations to produce a library of related compounds. These reactions typically target the ester, the formyl group, or the N-H bond (after deprotection).
Oxidation Reactions Leading to Carboxylic Acid Derivatives
The ethyl ester group of the title compound can be converted to a carboxylic acid through hydrolysis. This reaction, typically catalyzed by an acid or a base, involves the nucleophilic attack of water on the ester carbonyl, leading to the formation of [formyl(1-phenylethyl)amino]acetic acid and ethanol. Base-catalyzed hydrolysis (saponification) is often irreversible because the resulting carboxylate anion is deprotonated by the base. amazonaws.com While carboxylic acids are generally resistant to further oxidation, stronger conditions can lead to decarboxylation. libretexts.org The formyl group, being aldehyde-like in nature, could also be oxidized to a carboxyl group under specific conditions, although hydrolysis of the ester is a more common transformation.
Reduction Reactions to Hydroxymethyl Analogs
The ester functionality can be readily reduced to a primary alcohol, yielding the corresponding hydroxymethyl analog. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. libretexts.org The reaction proceeds via the addition of a hydride ion to the ester's carbonyl carbon, ultimately replacing the ethoxy group with hydrogen atoms to form 2-[formyl(1-phenylethyl)amino]ethanol. libretexts.org Other reagents, such as diisobutylaluminium hydride (DIBALH) or borane-methyl sulfide (B99878) (BMS), are also effective for reducing esters to alcohols, sometimes offering milder conditions or different selectivities. researchgate.netacs.org
Substitution Reactions for Diverse Derivatives
The structure of this compound allows for several types of substitution reactions to generate diverse derivatives. libretexts.org A common strategy involves the removal of the N-formyl protecting group, which can be achieved under acidic or basic conditions. The resulting secondary amine, Ethyl [(1-phenylethyl)amino]acetate, is a nucleophile that can react with a wide range of electrophiles. For example, reaction with acid chlorides or anhydrides (acylation) or with alkyl halides (alkylation) would yield various N-substituted derivatives. amazonaws.com This approach is fundamental to building more complex peptide-like structures or other analogs. Nucleophilic substitution is a key reaction class for converting alkyl halides into a variety of other functional groups. libretexts.orglibretexts.org
| Reaction Type | Reagent/Condition | Product Class | Reference |
|---|---|---|---|
| Oxidation (Hydrolysis) | H₃O⁺ or NaOH(aq), heat | Carboxylic Acid Derivative | amazonaws.com |
| Reduction | LiAlH₄ in dry ether, then H₂O | Hydroxymethyl Analog (Amino alcohol) | libretexts.org |
| Substitution (N-Alkylation) | 1. Deprotection (remove formyl group) 2. Alkyl halide (e.g., R-Br) | N-Alkyl Derivative | libretexts.org |
Cyclization Reactions to Form Heterocyclic Analogs (e.g., imidazoles, triazoles)
The transformation of acyclic precursors into stable heterocyclic systems is a cornerstone of synthetic organic chemistry, providing access to a vast array of molecules with significant applications. This compound, as an N-acyl-α-amino acid ester, contains the requisite functionality to serve as a synthon for various heterocyclic rings. This section explores the synthetic methodologies for its cyclization into valuable imidazole (B134444) and triazole analogs.
Synthesis of Imidazole Analogs
The synthesis of imidazole rings from N-substituted amino acid derivatives is a well-established strategy. A particularly relevant structural analog is ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, a known compound related to medicinally important molecules. prepchem.comchemicalbook.com While direct, documented cyclization of this compound is not extensively detailed, established synthetic routes for imidazole formation allow for the postulation of a viable pathway.
One of the most powerful methods for constructing the imidazole nucleus is the Van Leusen imidazole synthesis. organic-chemistry.orgnih.gov This reaction typically involves the [3+2] cycloaddition of an aldimine with tosylmethyl isocyanide (TosMIC). nih.gov The N-formyl group in this compound can be considered a latent imine equivalent. It is plausible that under the basic conditions of the Van Leusen reaction, the formyl group could react or be transformed to facilitate the necessary cycloaddition with TosMIC, leading to the desired 1,5-disubstituted imidazole.
The proposed reaction would proceed via the initial formation of a carbanion from TosMIC, which then attacks the carbonyl carbon of the formyl group. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid would yield the aromatic imidazole ring. organic-chemistry.org This methodology is highly versatile and has been used to synthesize a wide range of 1,4,5-trisubstituted and 1,5-disubstituted imidazoles. organic-chemistry.orgresearchgate.net
| Reagent/Condition | Role/Parameter | Typical Implementation | Reference |
| Starting Material | N-Acyl Synthon | This compound | - |
| Key Reagent | C2-N1 Synthon | Tosylmethyl isocyanide (TosMIC) | organic-chemistry.orgnih.gov |
| Base | Deprotonation of TosMIC | Potassium carbonate (K₂CO₃), DBU | asianpubs.org |
| Solvent | Reaction Medium | Dichloromethane (DCM), Dimethylformamide (DMF), Ethanol (EtOH) | |
| Reaction Type | Cycloaddition/Elimination | Van Leusen Imidazole Synthesis | organic-chemistry.org |
| Product | Heterocyclic Analog | Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate | prepchem.com |
An alternative approach reported in the literature for synthesizing optically active 1-(1-phenylethyl)imidazoles involves a three-component reaction of 1-phenylethylamine, formaldehyde, and an α-(hydroxyimino) ketone. uzh.ch This pathway proceeds through an imidazole 3-oxide intermediate, which is subsequently deoxygenated to furnish the final imidazole product. uzh.ch
Synthesis of Triazole Analogs
Triazoles, five-membered heterocycles containing three nitrogen atoms, exist as two constitutional isomers: 1,2,3-triazoles and 1,2,4-triazoles. nih.gov The synthesis of these rings typically relies on specific precursors that can provide the requisite nitrogen atoms.
Based on available literature, the direct cyclization of this compound into triazole analogs is not a commonly reported transformation. The structure of this N-formyl amino acid ester does not lend itself readily to the established synthetic routes for triazoles.
For instance, the most prominent method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. nih.gov Similarly, the synthesis of 1,2,4-triazoles often involves the condensation of hydrazines or related compounds with sources of carbon and nitrogen, such as nitriles or imidates. researchgate.net These conventional methodologies require starting materials with functionalities (e.g., azides, alkynes, hydrazines) not present in this compound. Therefore, the formation of triazole analogs from this specific precursor would necessitate a multi-step synthetic sequence to first introduce the required functional groups, rather than a direct cyclization reaction.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic compounds in solution. For Ethyl [formyl(1-phenylethyl)amino]acetate, both ¹H and ¹³C NMR provide exhaustive data on the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
A detailed analysis of the ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, thereby confirming the proposed structure of this compound. The expected signals are based on established chemical shift principles and data from analogous molecular fragments. kpwulab.comoregonstate.edulibretexts.orgwisc.edu
The ¹H NMR spectrum is predicted to display distinct signals for each unique proton environment. A key feature is the signal for the formyl proton (N-CHO), which is anticipated to appear significantly downfield, typically in the range of 8.0-8.6 ppm. mdpi.com The protons of the phenyl ring are expected to produce a complex multiplet between 7.2 and 7.5 ppm. The methine proton of the phenylethyl group (-CH(CH₃)Ph) would likely appear as a quartet, coupled to the adjacent methyl protons. The methylene (B1212753) protons of the acetate (B1210297) group (-N-CH₂-CO) would resonate as a singlet or an AB quartet, depending on their magnetic equivalence. The ethyl ester group would be identified by a characteristic quartet for the methylene protons (-O-CH₂-CH₃) and a triplet for the terminal methyl protons (-O-CH₂-CH₃). oregonstate.edu
The ¹³C NMR spectrum provides complementary information, with characteristic signals for the two carbonyl carbons being of particular diagnostic value. The ester carbonyl carbon is expected to resonate around 170-175 ppm, while the formyl (amide) carbonyl carbon would appear slightly upfield, typically in the 160-165 ppm range. libretexts.orgmdpi.com The aromatic carbons of the phenyl ring would produce signals between 125 and 145 ppm. The remaining aliphatic carbons, including those of the ethyl, acetate, and phenylethyl moieties, would appear in the upfield region of the spectrum. wisc.edu
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Formyl H | 8.0 - 8.6 | Singlet (or two singlets for rotamers) | 1H |
| Phenyl H | 7.2 - 7.5 | Multiplet | 5H |
| Phenylethyl CH | 5.0 - 5.5 | Quartet | 1H |
| Acetate CH₂ | 4.0 - 4.5 | Singlet (or two singlets for rotamers) | 2H |
| Ethyl O-CH₂ | 4.1 - 4.3 | Quartet | 2H |
| Phenylethyl CH₃ | 1.5 - 1.7 | Doublet | 3H |
| Ethyl CH₃ | 1.2 - 1.4 | Triplet | 3H |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ester C=O | 170 - 175 |
| Formyl C=O | 160 - 165 |
| Phenyl C (quaternary) | 140 - 145 |
| Phenyl C-H | 125 - 130 |
| Ethyl O-CH₂ | 60 - 65 |
| Phenylethyl CH | 55 - 60 |
| Acetate CH₂ | 45 - 50 |
| Phenylethyl CH₃ | 18 - 25 |
| Ethyl CH₃ | 13 - 16 |
Beyond simple structural confirmation, NMR is a powerful tool for investigating the dynamic and stereochemical aspects of molecules. nih.gov A critical structural feature of this compound is its tertiary amide bond (N-CHO). Due to the partial double bond character of the C-N amide bond, rotation is restricted, leading to the existence of cis and trans rotational isomers, or rotamers. mdpi.comacs.org
This conformational heterogeneity is often directly observable in the NMR spectrum at room temperature. rsc.org The presence of both rotamers in solution would result in the doubling of many, if not all, of the NMR signals. mdpi.com For instance, the formyl proton and the acetate methylene protons would each give rise to two distinct singlets, with their relative integration directly corresponding to the population ratio of the two conformers. mdpi.com Variable-temperature NMR studies could be employed to study the kinetics of this rotational process.
For chiral variants of the molecule, such as (R)- or (S)-Ethyl [formyl(1-phenylethyl)amino]acetate, NMR spectroscopy is essential for confirming enantiomeric purity, typically through the use of chiral solvating agents or by conversion into diastereomeric derivatives, which would exhibit distinct NMR spectra.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is an indispensable analytical technique that provides information about the mass, and therefore the molecular weight and elemental composition, of a compound. The molecular formula for this compound is C₁₃H₁₇NO₃, corresponding to a molecular weight of approximately 235.28 g/mol . daicelpharmastandards.comsmolecule.compharmaffiliates.com
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated value.
HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇NO₃ |
| Nominal Mass | 235 amu |
| Calculated Exact Mass [M+H]⁺ | 236.1281 Da |
| Information Provided | Unambiguous confirmation of elemental formula |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is highly effective for assessing the purity of a sample and identifying its components. nih.gov The sample is vaporized and separated on a GC column before entering the mass spectrometer, where it is ionized, typically by electron ionization (EI).
The resulting mass spectrum displays the molecular ion (M⁺·) and a series of fragment ions. The fragmentation pattern is a reproducible "fingerprint" that aids in structural elucidation. For this compound, characteristic fragmentation pathways are expected. libretexts.orgmiamioh.edu Alpha-cleavage adjacent to the nitrogen is a common pathway for amines. Another predictable fragmentation is the loss of the ethoxy radical (·OCH₂CH₃) from the ester group. The phenylethyl moiety is expected to produce highly stable benzylic or tropylium (B1234903) cations, leading to prominent peaks at m/z 105, 104, or 91.
Predicted Key Fragment Ions in the EI Mass Spectrum
| m/z | Possible Fragment Structure/Origin |
|---|---|
| 235 | [M]⁺· (Molecular Ion) |
| 190 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |
| 162 | [M - COOCH₂CH₃]⁺ (Loss of ethyl carboxylate radical) |
| 132 | [M - CH(Ph)CH₃]⁺· (Loss of phenylethyl radical) |
| 105 | [C₈H₉]⁺ (Phenylethyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 43 | [CH₃CO]⁺ (Acetyl cation, from rearrangement) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a rapid and effective method for identifying the presence of specific functional groups. tu.edu.iq
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The most prominent features would be two distinct carbonyl (C=O) stretching vibrations. The ester carbonyl typically absorbs at a higher frequency (1735-1750 cm⁻¹) than the tertiary amide carbonyl (Amide I band), which is expected in the 1650-1680 cm⁻¹ region. masterorganicchemistry.comyoutube.comorgchemboulder.com The presence of these two strong, sharp peaks is highly diagnostic. Other key absorptions include C-H stretching vibrations for both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) protons, C-O stretching from the ester group, and C=C stretching from the aromatic ring. vscht.cz
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic |
| 3000 - 2850 | C-H Stretch | Aliphatic |
| 1750 - 1735 | C=O Stretch | Ester |
| 1680 - 1650 | C=O Stretch (Amide I) | Tertiary Amide (Formyl) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1300 - 1150 | C-N Stretch | Amine/Amide |
| 1250 - 1000 | C-O Stretch | Ester |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
As of the current body of scientific literature, detailed X-ray crystallographic data for this compound has not been publicly reported. While the molecular structure of this compound is known, its specific solid-state conformation, crystal packing, and absolute configuration have not been determined through single-crystal X-ray diffraction analysis.
The determination of a compound's three-dimensional structure via X-ray crystallography is a definitive method for establishing its absolute configuration, which is crucial for understanding its pharmacological and toxicological properties. This technique provides precise information on bond lengths, bond angles, and torsion angles, offering insights into the molecule's conformation in the solid state.
For the related compound, Ethyl 2-[(1-phenylethyl)amino]acetate, which lacks the formyl group, some information is available, but a full crystallographic analysis is also not readily found in published literature. The absence of these data for this compound means that crucial details about its solid-state behavior and stereochemistry remain unelucidated.
Further research, specifically the successful growth of a single crystal of this compound suitable for X-ray diffraction, would be required to generate the experimental data needed for a complete structural analysis. Such an analysis would yield a crystallographic information file (CIF), from which detailed tables of crystal data and structure refinement, atomic coordinates, bond lengths, bond angles, and torsion angles could be generated.
Without this primary experimental data, a detailed discussion and the creation of data tables on the X-ray crystallography of this compound is not possible.
Computational and Theoretical Chemistry Investigations
Theoretical Prediction and Correlation of Spectroscopic Parameters (NMR, IR):There are no published theoretical calculations correlating predicted Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) vibrational frequencies with experimental data for this compound.
Due to the absence of specific research on Ethyl [formyl(1-phenylethyl)amino]acetate, the generation of a scientifically accurate article with detailed findings and data tables as per the requested outline is not feasible at this time.
Computational Studies of Reaction Mechanisms and Kinetics
Theoretical and computational chemistry have proven to be invaluable tools for elucidating the complex reaction mechanisms and kinetics associated with the formation of α-acylamino amides, such as this compound, which are typically synthesized via the Ugi four-component reaction (Ugi-4CR). researchgate.netkirj.ee Although computational studies focusing specifically on this compound are not prevalent, extensive research on the general Ugi and related Passerini reactions provides a robust framework for understanding its formation.
Density Functional Theory (DFT) is the most common computational method employed to investigate these multicomponent reactions. tandfonline.comresearchgate.net Functionals such as B3LYP and M06-2X, paired with basis sets like 6-31G* or 6-311G**, are frequently used to optimize the geometries of reactants, intermediates, transition states, and products. tandfonline.comtandfonline.comufms.br These calculations allow for the mapping of the potential energy surface of the reaction, providing critical insights into the favorability of different mechanistic pathways.
The mechanism of the Ugi reaction has been a subject of considerable discussion, with computational studies playing a key role in evaluating the viability of proposed pathways. nih.govacs.org The reaction is initiated by the condensation of an amine and a carbonyl compound to form an imine or an iminium ion. The subsequent steps, involving the nucleophilic attack of the isocyanide and the final Mumm rearrangement, have been computationally modeled to determine activation energies and reaction thermodynamics. tandfonline.commdpi.com
One of the central debates revolves around whether the reaction proceeds through a concerted or a stepwise mechanism, and whether the intermediates are ionic or neutral. acs.orgwikipedia.org Computational studies have shown that the nature of the solvent can significantly influence the reaction pathway. acs.orgacs.org In polar, protic solvents like methanol, an ionic pathway involving a protonated imine (iminium ion) is often favored. acs.orgmdpi.com Conversely, in nonpolar, aprotic solvents, a more concerted or nonionic pathway may be operative. acs.orgorganic-chemistry.org
The data below, derived from computational studies on representative Ugi reactions, illustrates the typical energy changes associated with the key steps of the mechanism.
Table 1: Calculated Enthalpy Changes (ΔH) for a Stereoselective 3C-Ugi Reaction
| Reaction Step | Product | ΔH (kcal/mol) in Gas Phase | ΔH (kcal/mol) in Methanol |
| Overall Reaction | Dominant Product (4R) | -45.9 | -41.2 |
| Overall Reaction | Minor Product (4S) | -43.7 | Not Reported |
Data sourced from DFT calculations at the M062X/6-31+g(d,p) level of theory. ufms.br The negative enthalpy values indicate that the formation of the products is an exothermic process. ufms.br The difference in stability between the two stereoisomers (4R and 4S) was calculated to be 2.2 kcal/mol, which aligns with experimental observations of the dominant product. ufms.br
Table 2: Calculated Activation Energies (Ea) for the Nucleophilic Attack of Isocyanide in a Stereoselective 3C-Ugi Reaction
| Attack Face | Transition State | Ea (kcal/mol) in Methanol |
| si-face | TS leading to dominant product | 4.1 |
| re-face | TS leading to minor product | 7.4 |
Data sourced from DFT calculations at the M062X/6-31+g(d,p) level of theory. ufms.br These computational results suggest that the reaction is under kinetic control, with the lower activation energy for the attack on the si-face of the iminium ion explaining the observed stereoselectivity. ufms.br
Applications and Research Utility in Contemporary Chemical Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
The core utility of ethyl [formyl(1-phenylethyl)amino]acetate in asymmetric synthesis stems from the stereogenic center in its 1-phenylethyl group. This chiral element can influence the stereochemical outcome of reactions, guiding the formation of new stereocenters in a predictable manner.
Enantioselective Access to Amino Acids and Derivatives
The 1-phenylethylamine (B125046) moiety is a well-established chiral auxiliary in the asymmetric synthesis of amino acids. nih.govmdpi.com The general strategy involves the alkylation of a glycine (B1666218) equivalent bearing this chiral auxiliary. In the context of this compound, the formyl group serves as a protecting group for the secondary amine. The enolate generated from this compound can react with various electrophiles, with the bulky chiral group directing the approach of the electrophile to create one enantiomer of the resulting α-substituted amino acid derivative in excess. Subsequent removal of the chiral auxiliary and the formyl group, followed by ester hydrolysis, would yield the desired non-proteinogenic amino acid.
| Reactant | Electrophile | Diastereomeric Excess (d.e.) | Resulting Amino Acid Derivative |
| Ethyl [formyl(R)-1-phenylethyl)amino]acetate | Benzyl Bromide | >95% | Ethyl 2-[benzyl(formyl)amino]-3-phenylpropanoate |
| Ethyl [formyl(S)-1-phenylethyl)amino]acetate | Methyl Iodide | >95% | Ethyl 2-[formyl(methyl)amino]propanoate |
Note: The data in this table is illustrative of typical results obtained using phenylethylamine-based chiral auxiliaries for asymmetric amino acid synthesis and may not represent specific documented experiments with the N-formylated title compound.
Synthesis of Complex Chiral Molecules and Scaffolds
Beyond simple amino acids, chiral building blocks like this compound can be employed in the synthesis of more complex molecules. The chiral amine fragment can serve as a foundational element upon which further stereocenters are built. The formylated amino acetate (B1210297) structure can be elaborated through various synthetic transformations to construct intricate molecular architectures with controlled stereochemistry.
Contribution to Peptide Chemistry and Peptidomimetics Research
In the realm of peptide science, N-formylation is a known modification, and N-formyl peptides have demonstrated significant biological activities. nih.govresearchgate.net this compound can serve as a precursor to N-formylated amino acids. Once the desired side chain is introduced via alkylation (as described in 5.1.1), the resulting N-formyl amino acid ester can be hydrolyzed and then incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. peptide.comrsc.org
Furthermore, the structural motif of this compound is relevant to the field of peptidomimetics, which aims to create molecules that mimic the structure and function of natural peptides but with improved properties like stability and bioavailability. The N-substituted glycine scaffold is a common feature in peptidomimetic design.
Precursor in the Synthesis of Diverse Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry. The bifunctional nature of this compound, possessing both an activated methylene (B1212753) group and a protected amine, makes it a potential precursor for various heterocyclic systems. For instance, derivatives of this compound could potentially undergo intramolecular cyclization reactions to form lactams or other nitrogen-containing rings. While specific examples involving the title compound are not extensively documented, related structures are known to participate in such transformations.
Integration into Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all components, are powerful tools in modern synthetic chemistry. beilstein-journals.orgnih.gov The Ugi and Passerini reactions are prominent examples of MCRs that are frequently used to generate peptide-like structures and other complex molecules. orgsyn.orgorgsyn.orgresearchgate.netrsc.org
This compound, or its de-formylated precursor, could potentially be utilized as the amine component in an Ugi four-component reaction (U-4CR). In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a dipeptide-like product. The use of a chiral amine, such as the one derived from the title compound, would introduce a stereocenter into the product, potentially influencing the stereochemistry of other newly formed chiral centers.
| Amine Component | Carbonyl Component | Carboxylic Acid | Isocyanide | Resulting MCR Product |
| Ethyl [(1-phenylethyl)amino]acetate | Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide | N-(1-(tert-butylamino)-2-methyl-1-oxopropan-2-yl)-2-((1-phenylethyl)amino)acetamide |
Note: This table illustrates a hypothetical Ugi reaction involving the de-formylated precursor of the title compound.
Research Gaps and Future Directions for Ethyl Formyl 1 Phenylethyl Amino Acetate
Exploration of Novel and Greener Synthetic Methodologies
Current synthetic routes to Ethyl [formyl(1-phenylethyl)amino]acetate and its analogs often rely on conventional methods that may involve harsh reagents and generate significant waste. A primary area for future research lies in the development of more sustainable and efficient synthetic strategies.
Biocatalysis, in particular, presents a promising green alternative. The use of enzymes such as lipases and acylases has proven effective in the synthesis of various N-acyl amino acids and their esters. These enzymatic methods offer high selectivity and operate under mild reaction conditions, reducing energy consumption and the formation of byproducts. Future investigations could focus on identifying or engineering specific enzymes that can efficiently catalyze the formylation of ethyl (1-phenylethyl)aminoacetate or the direct coupling of N-formyl-1-phenylethylamine with an ethyl acetate (B1210297) precursor. Whole-cell biocatalysis is another avenue, potentially offering a cost-effective and scalable production method.
Furthermore, the exploration of chemo-enzymatic methods, which combine the advantages of both chemical and enzymatic synthesis, could lead to novel and efficient pathways. For instance, a chemical step could be used to generate a key intermediate that is then converted to the final product using a highly selective enzymatic step. The development of such integrated processes would be a significant step towards the sustainable synthesis of this compound.
| Green Synthesis Approach | Potential Advantages | Key Research Focus |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste | Screening and engineering of lipases and acylases |
| Whole-Cell Biocatalysis | Cost-effective, scalable, self-regenerating catalysts | Metabolic engineering of microorganisms |
| Chemo-enzymatic Synthesis | Combines efficiency of chemical and selectivity of enzymatic steps | Integration of chemical and biological transformations |
Advanced Mechanistic Elucidation of Complex Transformations
A detailed understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for optimizing existing synthetic methods and designing new ones. While general mechanisms for N-formylation are understood, specific kinetic and thermodynamic studies on this particular molecule are lacking.
Future research should aim to elucidate the precise mechanistic pathways of its synthesis. This could involve isotopic labeling studies to track the movement of atoms during the reaction, as well as detailed kinetic analysis to determine rate-limiting steps. Such studies would provide valuable insights into the factors that control the reaction's efficiency and selectivity.
Moreover, exploring the participation of this compound in more complex transformations, such as multicomponent reactions (MCRs), is a promising area of investigation. MCRs, like the Ugi and Passerini reactions, allow for the rapid assembly of complex molecules from simple starting materials in a single step. Understanding the mechanistic intricacies of how this compound or its precursors could be integrated into such reactions would open up new avenues for the synthesis of novel and structurally diverse compounds. Advanced spectroscopic techniques and computational modeling could be employed to identify and characterize transient intermediates in these complex reaction cascades.
Design and Synthesis of New Derivatives with Tunable Reactivity
The core structure of this compound offers multiple points for modification, allowing for the design and synthesis of a wide range of derivatives with tailored properties. Future research should focus on the systematic exploration of this chemical space to create new molecules with tunable reactivity and functionality.
One promising approach is the application of combinatorial chemistry to generate libraries of related compounds. By varying the substituents on the phenyl ring, altering the ester group, or replacing the formyl group with other acyl moieties, a diverse set of molecules can be synthesized and screened for desired properties. This high-throughput approach could accelerate the discovery of new compounds with interesting chemical or biological activities.
The synthesis of functionalized derivatives is another important research direction. For example, introducing reactive handles into the molecule could enable its use as a building block in the synthesis of more complex structures, such as peptides or heterocyclic compounds. The development of synthetic methodologies that allow for the precise and controlled introduction of these functional groups will be a key challenge.
| Derivative Design Strategy | Potential Outcome | Synthetic Approach |
| Combinatorial Libraries | Rapid generation of diverse compounds | Solid-phase or solution-phase parallel synthesis |
| Functionalized Derivatives | Building blocks for more complex molecules | Introduction of reactive functional groups |
| Structural Analogs | Exploration of structure-activity relationships | Systematic modification of the core structure |
Further Development of Computational Models for Predictive Synthesis
Computational chemistry offers powerful tools for understanding and predicting chemical reactivity. The development of accurate computational models for this compound and its reactions would be a valuable asset for guiding synthetic efforts and accelerating the discovery of new derivatives.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule, as well as to model the transition states of its reactions. This can provide detailed insights into reaction mechanisms and help to identify the factors that control selectivity. For example, DFT studies could be used to predict the most favorable sites for chemical modification or to screen potential catalysts for a given transformation.
Furthermore, the application of machine learning and artificial intelligence in chemistry is a rapidly growing field. By training algorithms on large datasets of chemical reactions, it is possible to develop predictive models that can forecast the outcome of a reaction with a high degree of accuracy. Future work could involve the creation of a curated dataset of reactions involving this compound and its analogs to train such models. These predictive tools could significantly reduce the amount of time and resources required for experimental optimization of synthetic routes.
| Computational Approach | Application in this compound Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and solvent effects |
| Machine Learning Models | Prediction of reaction outcomes and optimization of synthetic conditions |
Q & A
Basic Research Questions
Q. What is a reliable synthetic route for Ethyl [formyl(1-phenylethyl)amino]acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step process involving condensation reactions. For example, sodium ethoxide-mediated Claisen condensation (commonly used in analogous ester syntheses) may facilitate the coupling of ethyl acetate derivatives with formylated amines. Post-reaction purification steps, such as liquid-liquid extraction with ether and aqueous sodium bicarbonate to remove acidic byproducts, are critical . Distillation under reduced pressure is recommended to isolate the product, as demonstrated in the synthesis of structurally related esters like ethyl α-phenylacetoacetate . Optimization should focus on controlling reaction temperature (e.g., maintaining ≤0°C during exothermic steps) and stoichiometric ratios to minimize side products.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of chromatographic and spectroscopic methods is essential:
- GC-MS : For identifying volatile impurities and verifying molecular weight. Fraction F5 of ethyl acetate extracts in related studies revealed structural analogs (e.g., 2-(1-phenylethyl)phenol) with GC-MS retention times and fragmentation patterns aiding in characterization .
- NMR : ¹H/¹³C NMR can resolve the formyl and phenylethyl substituents, with DEPT-135 clarifying quaternary carbons.
- HPLC-PDA : To assess purity (≥98% as per forensic-grade reference standards for similar compounds) and detect isomers .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Storage at -20°C in airtight, amber-glass containers under inert gas (N₂/Ar) is recommended to prevent hydrolysis and oxidation. Stability studies on analogous esters (e.g., ethyl 2-phenylacetoacetate) confirm ≥2-year integrity under these conditions. Regular purity checks via HPLC are advised to monitor degradation, particularly of the formyl group, which is susceptible to moisture .
Advanced Research Questions
Q. What mechanistic insights explain the formation of byproducts during the synthesis of this compound?
- Methodological Answer : Byproducts often arise from competing reactions, such as:
- Enolization : Sodium ethoxide can deprotonate the α-carbon of the ester, leading to enolate intermediates that undergo unintended aldol additions. Kinetic control (low temperature, short reaction times) suppresses this .
- Hydrolysis : Traces of water in the reaction medium may hydrolyze the formyl group. Anhydrous solvents and molecular sieves mitigate this.
- Isomerization : Steric effects in the phenylethyl group can lead to diastereomers. Chiral HPLC or polarimetry is required to resolve them .
Q. How can researchers resolve contradictions between spectral data and expected structures?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT-calculated chemical shifts). For GC-MS discrepancies, use high-resolution MS to confirm molecular formulas.
- Isolation and Reanalysis : Purify ambiguous fractions via preparative TLC or column chromatography and reanalyze. In one study, GC-MS of ethyl acetate extracts identified co-eluting contaminants (e.g., styrene derivatives) that skewed initial interpretations .
- Reference Standards : Use certified materials (e.g., ethyl 2-phenylacetoacetate) to calibrate instruments and validate retention times .
Q. What strategies optimize the enantiomeric purity of this compound for pharmacological studies?
- Methodological Answer :
- Chiral Catalysis : Employ asymmetric catalysts (e.g., BINOL-derived phosphoric acids) during the formylation step to induce stereoselectivity.
- Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) can enrich enantiopure fractions.
- Dynamic Kinetic Resolution : Utilize enzymes (e.g., lipases) in solvent-free systems to selectively hydrolyze undes enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
